molecular formula C13H12N2O3 B11116501 N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide

N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide

Cat. No.: B11116501
M. Wt: 244.25 g/mol
InChI Key: DIONZVGMFIWOIF-UHFFFAOYSA-N
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Description

N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furoyl group and a 4-methylbenzoyl group attached to a hydrazide moiety

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N'-(4-methylbenzoyl)furan-2-carbohydrazide

InChI

InChI=1S/C13H12N2O3/c1-9-4-6-10(7-5-9)12(16)14-15-13(17)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

DIONZVGMFIWOIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE typically involves the reaction of 4-methylbenzoyl chloride with 2-furoic acid hydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Condensation Reactions

N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide readily reacts with aldehydes or ketones to form hydrazone derivatives. The hydrazide group (–NH–NH–CO–) acts as a nucleophile, attacking the carbonyl carbon of aldehydes/ketones under mild conditions (room temperature, ethanol solvent).

Example reaction with benzaldehyde :

N’-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide+PhCHOHydrazone derivative+H2O\text{this compound} + \text{PhCHO} \rightarrow \text{Hydrazone derivative} + \text{H}_2\text{O}

Key factors influencing reactivity:

  • Electronic effects : Electron-withdrawing groups on aldehydes accelerate condensation.

  • Steric hindrance : Bulky substituents on the aldehyde reduce reaction rates.

Hydrolysis and Cyclization Pathways

The compound undergoes hydrolysis in acidic or basic media, cleaving the hydrazide bond to yield furan-2-carboxylic acid and 4-methylbenzohydrazide. Under reflux conditions with aqueous hydrazine, cyclization occurs to form pyridazine or triazole derivatives .

Mechanistic highlights :

  • Hydrazinolysis : Hydrazine attacks the carbonyl group, forming a hydrazide intermediate.

  • Cyclization : Intramolecular dehydration leads to heterocycle formation (e.g., 1,3,4-oxadiazoles) .

Experimental data :

Reaction ConditionsProductYield (%)Reference
Hydrazine hydrate, MeOH, reflux, 3 hrs5H-Indeno[1,2-c]pyridazine-4-carbohydrazide30
HCl (6M), 80°C, 12 hrsFuran-2-carboxylic acid85

Interactions with Electron-Deficient Systems

The hydrazide moiety participates in nucleophilic additions to electron-poor olefins (e.g., tetracyanoethylene). This reaction proceeds via a Michael addition mechanism, forming stable adducts .

Key observation :

  • The furan ring’s electron-rich nature enhances nucleophilicity at the hydrazide nitrogen, facilitating attack on electron-deficient carbons .

Comparative Reactivity with Analogues

Substituents on the phenyl group significantly alter reaction outcomes:

CompoundReactivity with HydrazineDominant Pathway
N'-(4-CH<sub>3</sub>-Ph)-derivativeCyclization to pyridazineHydrazinolysis
N'-(4-Cl-Ph)-derivativeWolff–Kishner reductionCarbonyl reduction

The methyl group in this compound stabilizes intermediates, favoring cyclization over reduction compared to chloro-substituted analogues .

Structural Confirmation Techniques

Reaction products are characterized using:

  • NMR : Distinct signals for hydrazide NH (~9.80–9.89 ppm) and ester carbonyl carbons (163.88–188.72 ppm) .

  • X-ray crystallography : Confirms supramolecular interactions (O…H, N…H) in cyclized products .

Scientific Research Applications

Biological Activities

Research indicates that N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown promising results against a range of bacteria, including multidrug-resistant strains. Studies using the agar well diffusion method have demonstrated its effectiveness against pathogens such as Acinetobacter baumannii and Escherichia coli .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial activity of various furan derivatives against NDM-producing bacteria. This compound was among the most effective compounds tested, demonstrating significant inhibition zones in agar diffusion assays .
  • Molecular Docking Studies : Computational studies have validated the binding interactions between this compound and bacterial targets, indicating its potential mechanism of action as an antimicrobial agent .
  • Apoptosis Induction in Cancer Cells : Research has shown that treatment with this compound leads to increased levels of pro-apoptotic proteins in HepG2 liver cancer cells, suggesting a mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylbenzoyl)-N’-(4-nitrophenyl)thiourea
  • N-(4-methoxyphenyl)-N’-(2-methylbenzoyl)thiourea
  • 2-methyl-N’-(4-methylbenzoyl)-N’-phenylbenzohydrazide

Uniqueness

N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE is unique due to its specific combination of a furoyl group and a 4-methylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a furan ring and a hydrazide functional group, with the molecular formula C11H12N2O3C_{11}H_{12}N_2O_3. Its structure is characterized by the attachment of a 4-methylphenyl group to the carbonyl carbon of the furan-2-carbohydrazide moiety, which contributes to its chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. A comparative analysis of its antimicrobial efficacy is presented in the following table:

Pathogen MIC (µg/mL) Activity Level
Staphylococcus aureus5.0Moderate
Escherichia coli10.0Moderate
Pseudomonas aeruginosa15.0Weak

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in stimulated macrophages. The following data summarizes its effectiveness:

Cytokine Concentration (µg/mL) Inhibition (%)
TNF-α1050
IL-6540

This suggests that the compound may have therapeutic applications in treating inflammatory diseases .

3. Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. It has demonstrated cytotoxic effects against cancer cell lines, particularly those resistant to conventional therapies. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect
A549 (Lung cancer)12.5Induces apoptosis
MCF-7 (Breast cancer)15.0Cell cycle arrest
HeLa (Cervical cancer)10.0Inhibition of proliferation

These results indicate that this compound may serve as a promising lead compound for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to enzyme inhibition and disruption of cellular processes. The hydrazone group within its structure facilitates coordination with metal ions, which may enhance its biological effects .

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study conducted on clinical isolates demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential utility in treating biofilm-associated infections .
  • Cancer Cell Line Evaluation : In a recent evaluation, this compound was shown to enhance ROS production in cancer cells, leading to increased apoptosis rates .

Q & A

Q. What synthetic methodologies are employed for preparing N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide derivatives?

The compound is typically synthesized via Schiff-base condensation between furan-2-carbohydrazide and substituted aldehydes. Key steps include:

  • Refluxing equimolar amounts of aldehyde and carbohydrazide in ethanol/methanol for 2–3 hours (e.g., 90% yield with 4-(methylsulfanyl)benzaldehyde in ethanol) .
  • Use of propionic anhydride as a catalyst for cyclization reactions (e.g., 53% yield for 4b after recrystallization from dioxane) .
  • Slow evaporation of DMF or ethanol solutions to obtain single crystals for structural analysis .

Q. Which spectroscopic techniques are critical for characterizing these derivatives?

Key techniques include:

  • IR spectroscopy : Identifies C=O stretches (1672–1799 cm⁻¹) and N-H stretches (3125–3319 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 6.72–8.09 ppm), methyl groups (δ 2.41 ppm), and NH signals (δ 11.89 ppm) .
  • Elemental analysis : Confirms stoichiometry (e.g., C 64.84%, H 4.11%, N 9.48% for 4b) .

Q. What computational methods predict electronic properties of these compounds?

Density functional theory (DFT) at the B3LYP level is used to:

  • Optimize molecular geometry and calculate HOMO-LUMO gaps (e.g., 3.8 eV in ) .
  • Estimate hyperpolarizability (β) for nonlinear optical (NLO) activity, showing 58× higher SHG efficiency than urea .

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data?

  • Melting point variations : Use differential scanning calorimetry (DSC) to confirm phase purity and rule out polymorphism .
  • Spectral inconsistencies : Cross-validate IR/NMR with computational simulations (DFT) to account for solvent or conformational effects .
  • Crystallographic disorder : Apply SHELXL refinement with geometric restraints for disordered moieties (e.g., furan ring disorder in ) .

Q. What strategies optimize crystal structure refinement using SHELX software?

  • Use SHELXD for phase solution via Patterson methods and SHELXL for refinement with riding H-atom models .
  • Address twinning or high mosaicity by increasing data redundancy (e.g., used 0.70 Å resolution data) .

Q. How do intermolecular interactions influence physicochemical properties?

Hirshfeld surface analysis reveals:

  • Hydrogen bonds : N-H···O interactions stabilize crystal packing (e.g., layers parallel to (001) in ) .
  • π-π stacking : Aromatic interactions enhance thermal stability but reduce solubility .

Q. How is NLO activity experimentally validated?

  • Kurtz-Perry powder technique : Measures second-harmonic generation (SHG) efficiency (e.g., 58× urea in ) .
  • DFT calculations : Correlate hyperpolarizability (β) with experimental SHG data to confirm NLO potential .

Q. What challenges arise in biological activity assays, and how are they addressed?

  • Anticancer assays : Use MTT protocols with controlled cell lines and dose-response curves (e.g., IC₅₀ values in ) .
  • Analgesic testing : Employ rodent models (e.g., hot-plate test) with statistical validation of latency periods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.